2,3-dihydroxy-3-phenylpropanoic acid

Übersicht

Beschreibung

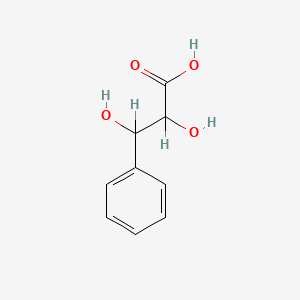

2,3-Dihydroxy-3-phenylpropanoic acid is a chemical compound with the molecular formula C9H10O4 . It has an average mass of 182.173 Da and a monoisotopic mass of 182.057907 Da . It is also known by other names such as 3-Hydroxyphenyllactate .

Molecular Structure Analysis

The molecular structure of 2,3-dihydroxy-3-phenylpropanoic acid consists of a benzene ring conjugated to a propanoic acid . The compound has two hydroxyl groups attached to the second and third carbon atoms of the propanoic acid .Physical And Chemical Properties Analysis

2,3-Dihydroxy-3-phenylpropanoic acid is a powder with a melting point of 138-143°C . It has a molecular weight of 182.18 .Wissenschaftliche Forschungsanwendungen

Biosynthesis Research

2,3-Dihydroxy-3-phenylpropanoic acid is involved in the biosynthesis of benzoic acid and salicylic acid. A study showed that this compound, derived from cinnamic acid, incorporates into benzoic and salicylic acids, suggesting a β-oxidation process in biosynthesis in cucumber and Nicotiana attenuata (Jarvis et al., 2000).

Chemo-enzymatic Synthesis

In the field of chemo-enzymatic synthesis, (S)-3-Hydroxy-3-phenylpropanoic acid has been identified as a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. A study reported a method combining chemical and enzymatic steps to synthesize the S-isomer of this compound, using Porcine pancreas lipase (Zhao et al., 2014).

Synthetic Chemistry

2,3-Dihydroxy-3-phenylpropanoic acid has applications in synthetic chemistry, especially in creating enantiopure α-hydroxy-β-amino esters, useful in the synthesis of various β-hydroxy-α-amino acids (Davies et al., 2013).

Molecular Machine Operation

This compound is also significant in the field of molecular machines. It acts as a chemical fuel for acid-base driven molecular machines, where its controlled release is crucial for the efficient operation of these machines (Biagini et al., 2020).

Bioengineering and Biotechnology

In bioengineering, 3-hydroxypropanoic acid (a related compound) is explored for its potential as a platform chemical for the production of valuable industrial chemicals and bioplastics. Advances in metabolic engineering and synthetic biology are being leveraged to enhance the bio-production of 3-hydroxypropanoic acid (Jers et al., 2019).

Pharmaceutical and Food Ingredients

Phenylpropanoic acids, including 3-phenylpropanoic acid, are being synthesized in microorganisms like Escherichia coli for potential applications in healthcare and nutrition. This synthesis involves creating artificial biosynthetic pathways and optimizing microbial production (Kang et al., 2012).

Eigenschaften

IUPAC Name |

2,3-dihydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,10-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOUUNAFHCJIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875796 | |

| Record name | Benzenepropanoic acid, .alpha.,.beta.-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyphenyllactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,3-Dihydroxy-3-phenylpropanoic acid | |

CAS RN |

56816-80-9, 16088-08-7, 5695-95-4 | |

| Record name | NSC102081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC102080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .alpha.,.beta.-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.